N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-Butyl-1,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived amine compound where the pyrazole ring is substituted with a butyl group at the N1 position and methyl groups at the 1 and 4 positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-12(3)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H |
InChI Key |
GBEKSZUPNYVJON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The preparation of N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride can be approached through various retrosynthetic pathways. The most common disconnections involve:
Key Starting Materials
The synthesis typically begins with readily available precursors. Table 1 outlines the common starting materials employed in various synthetic routes:
| Starting Material | Role in Synthesis | Commercial Availability |
|---|---|---|
| 1,4-Dimethylpyrazole | Core heterocyclic structure | High |
| Hydrazine derivatives | Pyrazole ring formation | Medium to High |
| n-Butyl halides | Alkylation reagents | High |
| 1,3-Diketones | Pyrazole ring precursors | Medium |
| Sodium hydride | Base for alkylation | High |
| Hydrochloric acid | Salt formation | High |
Multi-Step Synthesis Methods
Formation of the Pyrazole Core
The initial step in the synthesis involves the formation of the 1,4-dimethylpyrazole core. This can be accomplished through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound under controlled conditions.
Method A: Cyclization Approach
- Methylhydrazine reacts with an appropriate β-ketoester or 1,3-diketone
- Cyclization occurs under acidic or basic conditions
- Regioselective methylation at position 4 is achieved through careful temperature control
Method B: Functionalization of Pre-formed Pyrazole
This method starts with a commercially available pyrazole and introduces the necessary functional groups:
- Methylation of the pyrazole nitrogen to obtain 1-methylpyrazole
- Selective halogenation at position 3
- Introduction of the second methyl group at position 4
- Conversion of the halogen to an amino group
Table 2 compares the reaction conditions for the amino group introduction:
| Method | Reagents | Conditions | Yield (%) | Advantages/Disadvantages |
|---|---|---|---|---|
| Direct Amination | n-BuLi, O-mesitylenesulfonylhydroxylamine | -78°C, THF, 6-8h | 35-45 | Less steps but lower yield |
| Nitration-Reduction | 1. HNO₃/H₂SO₄ 2. H₂, Pd/C or Fe/HCl | 1. 0-5°C, 2h 2. RT, 3-4h | 65-75 | Higher yield but more steps |
N-Butylation of the Amino Group
The N-butylation step involves alkylation of the amine at position 3 with n-butyl bromide or n-butyl chloride:
- The pyrazol-3-amine is treated with a base (typically K₂CO₃, NaH, or Et₃N)
- Addition of n-butyl halide and stirring at elevated temperature
- The reaction proceeds through an SN2 mechanism
Critical reaction parameters include:
Hydrochloride Salt Formation
The final step involves conversion to the hydrochloride salt:
- The free base (N-butyl-1,4-dimethylpyrazol-3-amine) is dissolved in an appropriate solvent (diethyl ether, THF, or ethyl acetate)
- Anhydrous HCl (gaseous or in solution) is introduced
- The hydrochloride salt precipitates and is isolated by filtration
Alternative salt formation methods include:
- Addition of concentrated HCl to an aqueous solution of the free base
- Use of hydrogen chloride in dioxane for moisture-sensitive compounds
- Metathesis reactions from other salt forms
Optimization of Reaction Conditions
Temperature Effects
Temperature control is critical throughout the synthesis, particularly during the following steps:
| Synthetic Step | Optimal Temperature Range | Effect of Temperature Variation |
|---|---|---|
| Pyrazole Formation | 120-150°C | Higher temps accelerate cyclization but may lead to side products |
| Nitration (if used) | 0-5°C | Higher temps lead to multiple nitration and lower regioselectivity |
| N-Butylation | 60-80°C | Lower temps decrease reaction rate; higher temps may promote di-alkylation |
| Salt Formation | 0-25°C | Controlled addition at lower temps improves purity |
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity:
Catalyst Considerations
For certain steps, catalysts can improve yield and selectivity:
- Pyrazole formation may benefit from acid catalysis (p-toluenesulfonic acid)
- Reduction of nitro groups proceeds efficiently with Pd/C, Raney nickel, or Fe/HCl
- Phase-transfer catalysts (such as tetrabutylammonium bromide) can enhance N-alkylation reactions
Purification Techniques
Multiple purification strategies can be employed to obtain high-purity this compound:
Recrystallization
The hydrochloride salt can be purified through recrystallization from appropriate solvent systems:
Chromatographic Methods
For difficult-to-separate impurities:
- Column chromatography on silica gel using gradient elution
- Preparative HPLC for highest purity requirements
- Flash chromatography for rapid purification of larger quantities
Salt Formation and Resaltification
The formation of the hydrochloride salt itself serves as a purification technique:
- Convert to free base using base extraction
- Purify the free base
- Reconvert to hydrochloride salt under controlled conditions
Scale-up Considerations
Scaling up the synthesis from laboratory to production scale requires several adjustments:
Heat Transfer Management
Larger reaction volumes create heat transfer challenges:
Process Optimization
Process parameters requiring optimization include:
- Reagent stoichiometry to minimize waste
- Reaction time reduction through temperature and catalyst optimization
- Solvent recovery and recycling
- Continuous flow processes for specific reaction steps
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A potentially more efficient route involves multicomponent reactions:
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times:
- Pyrazole formation: 10-15 minutes under microwave conditions vs. hours under conventional heating
- N-Butylation: 20-30 minutes under microwave conditions
- Improved yields and reduced side reactions due to uniform heating
Flow Chemistry Approaches
Continuous flow methods offer several advantages:
- Better temperature control for exothermic steps
- Improved mixing and mass transfer
- Integrated purification through in-line extraction or crystallization
- Safer handling of hazardous intermediates
Comparative Analysis of Preparation Methods
Table 3 presents a comparative analysis of the major synthetic routes:
| Synthetic Approach | Number of Steps | Overall Yield (%) | Scale-up Potential | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Linear Synthesis (via nitration) | 5-6 | 30-40 | Medium | Well-established methodology | Multiple isolation steps |
| Linear Synthesis (via direct amination) | 4-5 | 20-30 | Low | Shorter synthetic route | Lower overall yield |
| One-Pot Approach | 3 | 25-35 | Medium | Fewer isolation steps | Complex purification |
| Microwave-Assisted | 4 | 35-45 | Low | Time-efficient | Equipment limitations |
| Flow Chemistry | 4-5 | 40-50 | High | Continuous processing | Initial setup costs |
Chemical Reactions Analysis
Types of Reactions: N-butyl-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory and Anticancer Properties
N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride has been identified as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, this compound can enhance PEA levels, thereby increasing its anti-inflammatory effects . Furthermore, pyrazole derivatives have shown promise in anticancer activity against various cancer cell lines, including lung and colorectal cancers. The structural modifications of this compound can lead to enhanced pharmacokinetic properties, positioning it as a promising lead compound for drug development .
Agrochemical Applications
Nitrification Inhibitors
Research indicates that this compound may serve as an effective nitrification inhibitor. Nitrification inhibitors are crucial in agricultural practices to enhance nitrogen use efficiency and reduce environmental impacts caused by nitrogen leaching. The compound's ability to modulate microbial activity in soil can lead to improved crop yields and reduced fertilizer requirements .
Biological Research
Enzyme Interaction Studies
In biological research, this compound can be utilized as a probe for studying enzyme interactions and receptor binding. Its unique chemical structure allows it to interact with various biological targets, making it useful for designing enzyme inhibitors and receptor antagonists. The sulfonamide group present in many pyrazole derivatives is known for its ability to form hydrogen bonds with amino acid residues in enzyme active sites, thus inhibiting their activity.
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its stability and reactivity allow it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions. This versatility makes it essential for developing new compounds with desired properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiinflammatory | Inhibition of NAAA | |
| Anticancer | Cytotoxicity against multiple cancer cell lines | |
| Enzyme Inhibition | Interaction with specific enzymes |
Table 2: Chemical Properties and Reactions
| Reaction Type | Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl or aryl halides + Base | Various substituted pyrazole derivatives |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study highlighted the effectiveness of this compound in enhancing the levels of PEA through NAAA inhibition. This mechanism was observed to significantly reduce inflammation in animal models .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-butyl-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-butyl-1,4-dimethylpyrazol-3-amine hydrochloride and related compounds from the evidence:
Key Observations :
- Complexity vs.
- Substituent Effects : Chloro groups (as in ) often increase reactivity or bioactivity compared to methyl/butyl groups, which are more inert .
- Salt Formation : The hydrochloride salt in the target compound and ’s derivative improves aqueous solubility, critical for pharmaceutical formulations .
Physicochemical Properties
Limited data exist for the target compound, but trends from analogs suggest:
- Solubility: Hydrochloride salts generally exhibit higher solubility in polar solvents (e.g., water, ethanol) than free bases. The naphthalimide derivatives in show solvent-dependent fluorescence, implying that the target compound’s emission (if fluorescent) may similarly shift with solvent polarity .
- Thermal Stability : Bulky substituents (e.g., methoxyphenyl groups in ) enhance thermal stability compared to alkyl-substituted pyrazoles .
Biological Activity
N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.
This compound is a pyrazole derivative characterized by the presence of a butyl group at the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring. This unique substitution pattern contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound primarily involves its role as a ligand that interacts with various enzymes and receptors. This interaction can modulate enzymatic activity or signal transduction pathways, leading to various biological effects such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may act on receptors to influence cellular responses.
These mechanisms are crucial for its potential therapeutic applications in treating diseases such as cancer and infections.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating significant inhibitory effects. For instance, studies have shown that it can effectively target Leishmania amazonensis , leading to morphological changes in the pathogen and disruption of mitochondrial function .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit activity against inflammatory mediators, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
Study on Leishmaniasis
A notable case study focused on the effects of this compound on Leishmania species. The treatment resulted in significant morphological alterations in the parasites and increased mitochondrial superoxide production, indicating a mechanism involving oxidative stress . This study underscores the potential of this compound as a selective antileishmanial agent.
Cancer Therapeutics Research
Another study evaluated various pyrazole derivatives for their anticancer properties. This compound was included in a broader screening that demonstrated substantial cytotoxicity against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development targeting cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
